(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
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Description
(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C21H19Cl2N5O3S and its molecular weight is 492.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions could induce conformational changes in the target proteins, altering their function .
Biochemical Pathways
Compounds with similar structures, such as thiazolo[3,2-a]benzimidazoles, have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been associated with a variety of biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that our compound might also exert similar effects at the molecular and cellular level.
Biological Activity
The compound (4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone, with CAS number 869344-38-7, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H19Cl2N5O3S with a molecular weight of 492.4 g/mol. The structural features include:
- A piperazine ring,
- A furan moiety,
- A thiazole derivative,
- A dichlorophenyl group.
These structural components suggest potential interactions with various biological targets.
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole, to which this compound belongs, exhibit significant anticancer properties. The following findings highlight its effectiveness:
- Cytotoxicity Studies :
-
Mechanism of Action :
- The anticancer mechanism is believed to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. Compounds with a similar structure have been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
-
Case Studies :
- A study evaluating a series of 1,2,4-triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human breast cancer cell lines (e.g., MCF-7) . This suggests that this compound may possess similar or enhanced activity due to its unique structural features.
Other Biological Activities
Beyond anticancer properties, there is emerging evidence regarding other biological activities:
- Antimicrobial Effects :
- Anti-inflammatory Properties :
Data Summary Table
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O3S/c1-12-24-21-28(25-12)20(30)18(32-21)17(13-4-5-14(22)15(23)11-13)26-6-8-27(9-7-26)19(29)16-3-2-10-31-16/h2-5,10-11,17,30H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUCWXPWPOETSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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